molecular formula C24H26O8 B1150634 (+)-Pinoresinol diacetate CAS No. 32971-25-8

(+)-Pinoresinol diacetate

Cat. No.: B1150634
CAS No.: 32971-25-8
M. Wt: 442.5 g/mol
InChI Key:
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Description

(+)-Pinoresinol diacetate is a lignan compound derived from the natural product pinoresinol. Lignans are a group of chemical compounds found in plants, particularly in seeds, whole grains, and vegetables. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is often studied for its role in various scientific and medical applications.

Scientific Research Applications

(+)-Pinoresinol diacetate has a wide range of scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of other lignan derivatives.

    Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Research indicates its potential anticancer properties, making it a candidate for drug development.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Pinoresinol diacetate typically involves the acetylation of (+)-pinoresinol. One common method is to react (+)-pinoresinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(+)-Pinoresinol diacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound, (+)-pinoresinol.

    Substitution: It can undergo substitution reactions where the acetate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized lignan derivatives, while reduction typically regenerates (+)-pinoresinol.

Mechanism of Action

The mechanism of action of (+)-Pinoresinol diacetate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pinoresinol: The parent compound of (+)-Pinoresinol diacetate, known for similar biological activities.

    Matairesinol: Another lignan with antioxidant and anticancer properties.

    Secoisolariciresinol: A lignan found in flaxseeds, known for its health benefits.

Uniqueness

This compound is unique due to its specific acetylated structure, which may enhance its biological activity and stability compared to its parent compound, (+)-pinoresinol. Its acetyl groups can also influence its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABPASQHFAUTDF-XZUXRINTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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